molecular formula C17H19NO4 B5881525 3,4-dimethoxy-N-(2-methoxybenzyl)benzamide

3,4-dimethoxy-N-(2-methoxybenzyl)benzamide

Cat. No. B5881525
M. Wt: 301.34 g/mol
InChI Key: GTMOIHRNZNIXTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-dimethoxy-N-(2-methoxybenzyl)benzamide involves the strategic introduction of methoxy groups to the benzamide structure. Notable methods include the selective deprotection of benzyl, 4-methoxybenzyl (MPM), and 3,4-dimethoxybenzyl (DMPM) protecting groups for hydroxy functions, which can be removed under controlled conditions without affecting other functional groups present in the molecule. This allows for the precise modification of the benzamide scaffold to include the desired methoxy substituents (Horita et al., 1986).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated using various analytical techniques. The presence of methoxy groups impacts the molecule's electronic distribution, potentially influencing its reactivity and interaction with biological targets. Detailed structural analysis has been conducted using X-ray diffraction and NMR techniques to determine the precise arrangement of atoms and the impact of methoxy groups on the molecule's overall conformation (Demir et al., 2015).

Chemical Reactions and Properties

This compound participates in a range of chemical reactions, reflecting its versatile reactivity profile. This includes its role as a precursor in the synthesis of complex molecules, where its methoxy and benzamide functional groups provide sites for further chemical modifications. The compound's reactivity with various reagents under different conditions has been explored to expand its utility in organic synthesis (Bhaskar et al., 2019).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for its handling and application in different contexts. The methoxy groups significantly influence these properties by affecting the molecule's polarity and intermolecular interactions. Studies on similar compounds provide insights into how these properties can be tailored through chemical modifications (Kranjc et al., 2011).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, stability, and interaction with other chemicals, are influenced by its molecular structure. The electron-donating effect of the methoxy groups affects the compound's acidity, nucleophilicity, and overall chemical reactivity. This has implications for its potential use in chemical synthesis, where these properties can be harnessed for specific reactions and processes (Sakaguchi et al., 1992).

properties

IUPAC Name

3,4-dimethoxy-N-[(2-methoxyphenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-20-14-7-5-4-6-13(14)11-18-17(19)12-8-9-15(21-2)16(10-12)22-3/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMOIHRNZNIXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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